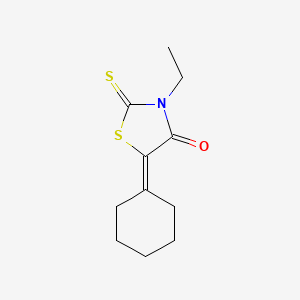
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry.
準備方法
The synthesis of 5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with ethyl isothiocyanate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve the use of catalysts to improve yield and selectivity.
化学反応の分析
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new antibiotics and antiviral agents.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects. It can also modulate inflammatory pathways, reducing inflammation and pain.
類似化合物との比較
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents and the presence of both sulfur and nitrogen atoms in the thiazolidinone ring. Similar compounds include:
5-Phenylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a benzyl group, offering different pharmacological properties.
5-(4-Methylphenylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Features a 4-methylphenyl group, which may affect its biological activity.
These compounds share the thiazolidinone core but differ in their substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C11H15NOS2 |
|---|---|
分子量 |
241.4 g/mol |
IUPAC名 |
5-cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H15NOS2/c1-2-12-10(13)9(15-11(12)14)8-6-4-3-5-7-8/h2-7H2,1H3 |
InChIキー |
GUMVPNWHEONTOQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C2CCCCC2)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)

![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)
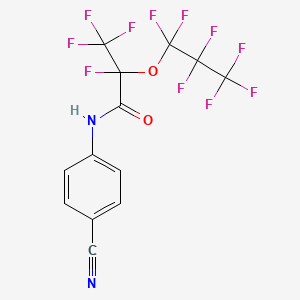
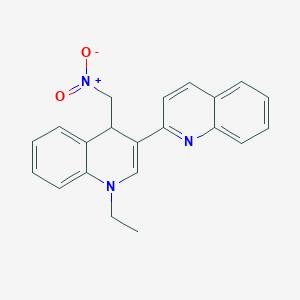
![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
![2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide](/img/structure/B15151311.png)
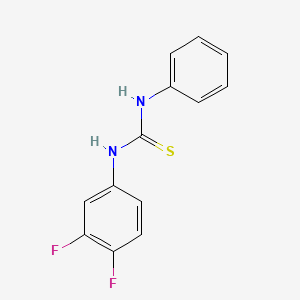
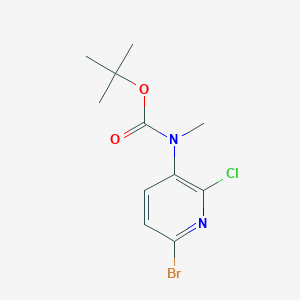
![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
